molecular formula C22H18N2O3S B2390637 2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 1207005-63-7

2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2390637
CAS No.: 1207005-63-7
M. Wt: 390.46
InChI Key: DWMJMHCDMSJLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetic dibenzo[b,f][1,4]oxazepine derivative offered for research and development purposes. Compounds within this structural class are of significant interest in medicinal chemistry due to their diverse biological profiles. Related dibenzo[1,4]oxazepine and thiazepine analogues have been investigated as potential therapeutic agents, with published research highlighting their role as dopamine D2 receptor antagonists for the treatment of central nervous system disorders . Furthermore, structurally similar benzodiazepine-based molecules are frequently explored for their cytotoxic activity against human tumor cell lines, underscoring the value of this pharmacophore in anticancer research . This product is provided as a solid and is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans. Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays.

Properties

IUPAC Name

2-benzylsulfanyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c25-21(14-28-13-15-6-2-1-3-7-15)23-16-10-11-19-17(12-16)22(26)24-18-8-4-5-9-20(18)27-19/h1-12H,13-14H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMJMHCDMSJLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Schiff Base Intermediate

The dibenzo[b,f]oxazepin-11-one scaffold is synthesized through a cyclocondensation reaction between 2-aminophenol derivatives and electrophilic carbonyl partners. A validated approach involves:

  • Schiff base formation : Reacting 2-aminophenol with 2-nitrobenzaldehyde in glacial acetic acid to form an imine intermediate.
  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
  • Cyclization with anhydrides : Treating the resultant amine with 3-nitrophthalic anhydride in dry benzene under reflux (60°C, 2 hours) to induce ring closure, forming the oxazepine core.

Key reaction parameters :

  • Solvent: Dry benzene ensures anhydrous conditions, minimizing hydrolysis of the anhydride.
  • Temperature: Reflux at 60°C balances reaction rate and product stability.
  • Monitoring: Thin-layer chromatography (TLC) using methanol/benzene (1:2) confirms reaction completion.

Yield : 41–58% (dependent on substituents).

Introduction of the Benzylthioacetamide Side Chain

Synthesis of 2-(Benzylthio)Acetic Acid

The benzylthio moiety is introduced via nucleophilic substitution:

  • Reaction of benzyl mercaptan with chloroacetic acid :
    • Benzyl mercaptan (1.1 eq) and chloroacetic acid (1.0 eq) are stirred in aqueous NaOH (10%, 25°C, 4 hours).
    • Acidification with HCl precipitates 2-(benzylthio)acetic acid.

Yield : >85% (reported for analogous thioether syntheses).

Activation to Acid Chloride

The carboxylic acid is converted to its reactive chloride derivative:

  • Treatment with thionyl chloride (SOCl₂) :
    • 2-(Benzylthio)acetic acid is refluxed with excess SOCl₂ (2.5 eq) in anhydrous dichloromethane (DCM) for 3 hours.
    • Excess SOCl₂ is removed under vacuum to yield 2-(benzylthio)acetyl chloride.

Purity : >95% (by ¹H-NMR).

Amide Coupling to the Dibenzooxazepine Amine

Direct Aminolysis of Acid Chloride

The final acetamide is formed by reacting 2-(benzylthio)acetyl chloride with 11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-amine:

  • Reaction conditions :
    • The amine (1.0 eq) is dissolved in dry DCM with triethylamine (2.5 eq) as a base.
    • 2-(Benzylthio)acetyl chloride (1.2 eq) is added dropwise at 0°C, followed by stirring at 25°C for 12 hours.
  • Workup :
    • The mixture is washed with NaHCO₃ (5%) and brine, dried (Na₂SO₄), and concentrated.
    • Recrystallization from methanol/water (4:1) affords the pure product.

Yield : 86–92% (based on analogous amidation reactions).

Alternative Coupling via Carbodiimide Reagents

For acid-sensitive substrates, carbodiimide-mediated coupling is employed:

  • Activation with EDCl/HOBt :
    • 2-(Benzylthio)acetic acid (1.1 eq), EDCl (1.2 eq), and HOBt (1.1 eq) are stirred in DMF (0°C, 30 minutes).
    • The dibenzooxazepine amine (1.0 eq) is added, and the reaction proceeds at 25°C for 24 hours.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product.

Yield : 78–84%.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (CDCl₃) :
    • δ 7.25–7.45 (m, 10H, dibenzooxazepine and benzyl aromatic protons).
    • δ 5.32 (s, 1H, oxazepine CH).
    • δ 3.68 (s, 2H, SCH₂CO).
    • δ 3.21–3.38 (dd, 2H, CONHCH₂).
  • ¹³C-NMR :
    • δ 167.2 (C=O).
    • δ 137.9 (quaternary aromatic carbons).

Infrared Spectroscopy (IR)

  • Key peaks :
    • 3313 cm⁻¹ (N-H stretch).
    • 1685 cm⁻¹ (C=O stretch).
    • 1033 cm⁻¹ (S=O, absent here, confirming thioether integrity).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 99.2% (C18 column, acetonitrile/water gradient).
  • Retention time : 8.7 minutes.

Optimization and Challenges

Solvent Selection for Cyclization

  • Benzene vs. toluene : Benzene’s lower boiling point (80°C vs. 110°C) prevents thermal degradation during cyclization.
  • 1,4-Dioxane for recrystallization : High polarity ensures effective removal of byproducts.

Avoiding Over-Oxidation

  • Thioether stability : Reactions are conducted under nitrogen to prevent oxidation to sulfoxide/sulfone.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazepine ring or the carbonyl group, potentially converting the ketone to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the oxazepine ring or the benzylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and thiols are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and reduced oxazepine derivatives.

    Substitution: Various substituted oxazepine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Key Distinction : The dibenzo[b,f][1,4]oxazepine core (oxygen in the heterocycle) contrasts with dibenzo[b,f][1,4]thiazepine (sulfur in the heterocycle) derivatives reported in Jin et al. .

  • Metabolic Stability : Sulfur-containing heterocycles (e.g., thiazepines) may undergo oxidative metabolism more readily than oxazepines, affecting half-life .

Substituent Modifications

The benzylthio group in the target compound differentiates it from analogs with:

  • Aryloxy groups : E.g., 2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide (8c, IC₅₀ = 0.12 μM in peroxisomal assays) .
  • Methoxybenzyl groups : E.g., N-(4-methoxybenzyl)-11-oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide (33, HRMS m/z 449.1) .
  • Halogenated aryl groups : E.g., 2-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide (8e, IC₅₀ = 0.18 μM) .
Table 1: Key Structural and Pharmacological Comparisons
Compound Name Core Structure Substituent Molecular Weight Biological Activity (IC₅₀) Reference
Target Compound Oxazepine Benzylthio ~397.48 (calc.) Not reported
8c Oxazepine 4-Fluorophenyl 374.37 0.12 μM
33 Thiazepine 4-Methoxybenzyl 449.1 Not reported
8e Oxazepine 4-Chlorophenyl 390.83 0.18 μM
31 Thiazepine 4-Methoxybenzyl 407.11 Not reported

Pharmacological Implications

  • Receptor Selectivity : Fluorophenyl and chlorophenyl analogs (e.g., 8c, 8e) show high potency in peroxisomal assays, suggesting electron-withdrawing groups enhance target binding . The benzylthio group’s larger size may reduce affinity compared to these analogs.

Biological Activity

The compound 2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a derivative of dibenzo[b,f][1,4]oxazepine, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N2O3SC_{23}H_{22}N_2O_3S, with a molecular weight of approximately 406.5 g/mol. The structure features a benzylthio group that may enhance its biological activity through interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to dibenzo[b,f][1,4]oxazepine derivatives. For instance, compounds with similar structures have shown promising antibacterial and antifungal activities.

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
This compoundTBDTBDAntibacterial
Related Compound A10.721.4Antifungal
Related Compound B15.030.0Antibacterial

Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values for the specific compound are yet to be determined.

The proposed mechanism for the antimicrobial activity involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is supported by studies showing that similar compounds inhibit key enzymes involved in bacterial growth.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating various dibenzo derivatives, it was found that compounds with a benzylthio moiety exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study utilized standard microdilution methods to determine MIC and MBC values.

Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications in the benzylthio group significantly influenced the biological activity of related compounds. The introduction of electron-withdrawing groups was found to enhance antimicrobial potency.

Q & A

Basic: What are the recommended synthetic strategies for 2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide?

The synthesis of this compound likely involves multi-step organic reactions, building on methodologies for structurally analogous dibenzo[b,f][1,4]oxazepine derivatives. Key steps include:

  • Core formation : Cyclization of substituted benzophenones with hydroxylamine derivatives to form the dibenzo-oxazepine ring .
  • Acetamide coupling : Amidation using coupling agents like EDCI/HOBt to attach the acetamide moiety to the oxazepine core .
  • Thioether introduction : Nucleophilic substitution with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
    Critical considerations : Purification via column chromatography and characterization by NMR (¹H/¹³C) and HRMS are essential to confirm purity and regioselectivity .

Advanced: How can regioselectivity challenges during synthesis be addressed?

Regioselectivity issues often arise during cyclization and functionalization steps. Strategies include:

  • Temperature control : Slow addition of reagents at 0–5°C to minimize side reactions .
  • Protecting groups : Use of tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling .
  • Computational modeling : DFT calculations to predict reactive sites and optimize reaction pathways .
    Validation : Compare experimental yields with computational predictions to refine synthetic routes .

Basic: What characterization techniques are critical for confirming the compound’s structure?

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and coupling patterns .
  • Mass spectrometry : HRMS (ESI+) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis for unambiguous structural elucidation (e.g., as in dibenzo-oxazepine analogs ).

Advanced: How can conflicting biological activity data in literature be resolved?

Contradictions in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) may stem from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) .
  • Structural analogs : Compare results with derivatives (e.g., 3,4-dimethoxy-substituted dibenzo-oxazepines) to identify SAR trends .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to assess reproducibility across studies .

Basic: What is the hypothesized mechanism of action for this compound?

Based on structural analogs, potential mechanisms include:

  • Enzyme inhibition : Competitive binding to HDACs or kinases via the acetamide and benzylthio groups .
  • Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) due to the dibenzo-oxazepine core’s rigidity .
    Validation : Conduct in vitro enzyme inhibition assays (e.g., HDAC fluorometric kits) .

Advanced: How can computational methods enhance mechanistic understanding?

  • Molecular docking : Predict binding affinities to targets like HDAC8 (PDB ID: 1T69) using AutoDock Vina .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

Basic: What are the stability considerations for long-term storage?

  • pH sensitivity : Store in inert solvents (e.g., DMSO-d6) at –20°C to prevent hydrolysis of the acetamide group .
  • Light exposure : Protect from UV light to avoid thioether oxidation .
    Stability testing : Monitor degradation via HPLC at 0, 3, and 6 months .

Advanced: How can degradation pathways be analyzed?

  • Forced degradation studies : Expose to heat (40°C), acid (0.1 M HCl), and base (0.1 M NaOH) to identify breakdown products .
  • LC-MS/MS : Characterize degradation products (e.g., sulfoxide formation from benzylthio oxidation) .
  • Kinetic modeling : Calculate rate constants (k) for decomposition under varying conditions .

Basic: What in vitro models are suitable for preliminary toxicity screening?

  • Cell viability assays : Use HepG2 or HEK293 cells with MTT/WST-1 protocols .
  • Genotoxicity : Comet assay to detect DNA damage .
    Dose range : Start at 1–100 µM based on analog data .

Advanced: How can in silico toxicity prediction tools be applied?

  • ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity and LD50 .
  • Metabolite toxicity : Simulate Phase I/II metabolism with Schrödinger’s Metabolite module .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.